molecular formula C10H14IN3O2 B2549420 Tert-butyl N-[(5-iodopyrimidin-2-yl)methyl]carbamate CAS No. 2416233-54-8

Tert-butyl N-[(5-iodopyrimidin-2-yl)methyl]carbamate

Cat. No.: B2549420
CAS No.: 2416233-54-8
M. Wt: 335.145
InChI Key: OZAIVTUOHREDBL-UHFFFAOYSA-N
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Description

Tert-butyl N-[(5-iodopyrimidin-2-yl)methyl]carbamate: is a chemical compound with the molecular formula C10H14IN3O2 and a molecular weight of 335.14 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of Tert-butyl N-[(5-iodopyrimidin-2-yl)methyl]carbamate involves a series of organic reactions. Typically, the synthetic route includes the reaction of tert-butyl carbamate with 5-iodopyrimidine-2-methylamine under specific conditions . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

Tert-butyl N-[(5-iodopyrimidin-2-yl)methyl]carbamate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and reducing agents like lithium aluminum hydride for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl N-[(5-iodopyrimidin-2-yl)methyl]carbamate is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of Tert-butyl N-[(5-iodopyrimidin-2-yl)methyl]carbamate involves its interaction with specific molecular targets. The iodine atom in the pyrimidine ring allows for selective binding to certain enzymes or receptors, influencing their activity. The carbamate group can also participate in hydrogen bonding and other interactions, further modulating the compound’s effects .

Comparison with Similar Compounds

Tert-butyl N-[(5-iodopyrimidin-2-yl)methyl]carbamate can be compared with other similar compounds, such as:

  • Tert-butyl N-[(5-bromopyrimidin-2-yl)methyl]carbamate
  • Tert-butyl N-[(5-chloropyrimidin-2-yl)methyl]carbamate
  • Tert-butyl N-[(5-fluoropyrimidin-2-yl)methyl]carbamate

These compounds share similar structures but differ in the halogen atom attached to the pyrimidine ring. The presence of different halogens can influence the compound’s reactivity, binding affinity, and overall chemical properties .

Properties

IUPAC Name

tert-butyl N-[(5-iodopyrimidin-2-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14IN3O2/c1-10(2,3)16-9(15)14-6-8-12-4-7(11)5-13-8/h4-5H,6H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZAIVTUOHREDBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC=C(C=N1)I
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14IN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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